(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate
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Overview
Description
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which combines a phthalimide moiety with a fluorinated benzoate ester, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate typically involves the reaction of phthalic anhydride with 2-fluorobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters ensures efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (1,3-Dioxoisoindolin-2-yl)methyl benzoate
- (1,3-Dioxoisoindolin-2-yl)methyl 4-fluorobenzoate
- (1,3-Dioxoisoindolin-2-yl)methyl 3-fluorobenzoate
Uniqueness
(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate is unique due to the specific position of the fluorine atom on the benzoate ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO4/c17-13-8-4-3-7-12(13)16(21)22-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPALVTZEYPVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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